molecular formula C7H12N4O B2460006 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide CAS No. 1211449-23-8

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B2460006
CAS No.: 1211449-23-8
M. Wt: 168.2
InChI Key: DHCFRFGJQODJRD-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyrazole ring .

Properties

IUPAC Name

2-methyl-3-pyrazol-1-ylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6(7(12)10-8)5-11-4-2-3-9-11/h2-4,6H,5,8H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCFRFGJQODJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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